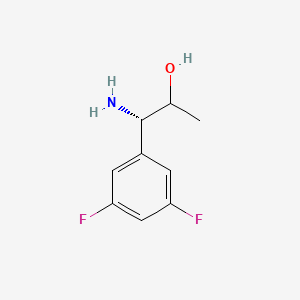
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a difluoromethoxy group and a hydroxy group on the phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) as a solvent. The reaction is carried out under nitrogen atmosphere at 120°C for 2 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The difluoromethoxy group enhances its ability to act as a hydrogen-bond donor, which can influence its binding to biological targets . The hydroxy group also plays a role in its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one can be compared with other chalcone derivatives:
1-(4-(Difluoromethoxy)-2-fluorophenyl)ethan-1-one: Similar structure but with a fluorine atom instead of a hydroxy group.
1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone: Contains a difluoromethyl group instead of a difluoromethoxy group.
1-(4-iodophenyl)ethan-1-one: Contains an iodine atom instead of a difluoromethoxy group. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique features of this compound.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C9H8F2O3/c1-5(12)7-3-2-6(4-8(7)13)14-9(10)11/h2-4,9,13H,1H3 |
InChI Key |
DTWTYWLSJUXDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


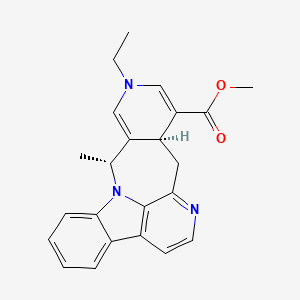
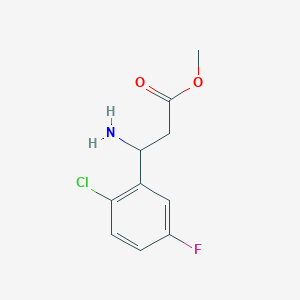
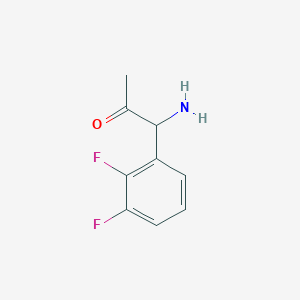

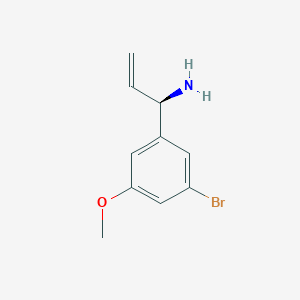
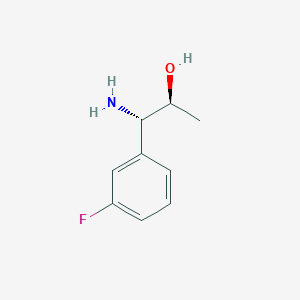

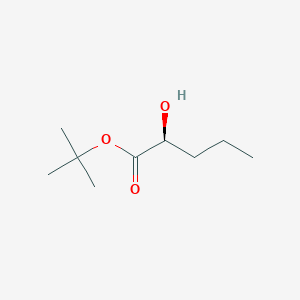
![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)
![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
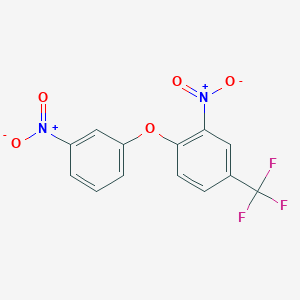
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)

